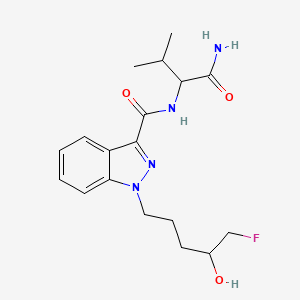
5-fluoro AB-PINACA N-(4-hydroxypentyl) metabolite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-fluoro AB-PINACA is a derivative of AB-PINACA, a synthetic cannabinoid recently identified in illegal herbal products. 5-fluoro AB-PINACA N-(4-hydroxypentyl) metabolite is an expected phase 1 metabolite of 5-fluoro AB-PINACA, based on the known metabolism of similar compounds. The physiological properties of this compound have not been evaluated. This product is intended for forensic and research applications.
Aplicaciones Científicas De Investigación
Metabolite Profiling and Metabolic Pathways
- Metabolic Profiling : The metabolism of 5-fluoro AB-PINACA has been investigated, revealing that the primary metabolites usually include 5-hydroxypentyl and pentanoic acid metabolites (Wohlfarth et al., 2015). This study provided insights into the metabolic stability and identified various metabolites formed through biotransformations like hydroxylation, carboxylation, and epoxide formation.
- Synthesis of Metabolites : Research has developed methods to construct the 5-fluoro-4-hydroxypentyl side chain, common to several synthetic cannabinoid metabolites, including 5-fluoro AB-PINACA (McKinnie et al., 2018). This is significant for understanding and replicating the metabolic pathways of these substances.
Pharmacology and Toxicology
- Pharmacological Activity of Metabolites : A study by Gamage et al. (2018) examined synthetic cannabinoids and their hydroxypentyl metabolites, including 5F-AB-PINACA, finding that these metabolites retain activity at cannabinoid receptors, albeit with reduced affinity and potency (Gamage et al., 2018). This highlights the importance of understanding the active metabolites in the overall pharmacological profile of these drugs.
Detection and Analysis
- Detection in Biological Samples : Identification and quantification of 5-Fluoro AB-PINACA and its metabolites in biological samples are critical for forensic and clinical investigations. Techniques like liquid chromatography-tandem mass spectrometry have been developed for this purpose (Seither et al., 2020).
Legal and Regulatory Aspects
- Controlled Substance Classification : The Drug Enforcement Administration (DEA) has placed substances like 5F-AB-PINACA into Schedule I of the Controlled Substances Act, reflecting its legal status and regulatory controls (Federal register, 2016).
Coexistence with Other Substances
- Coexistence in Herbal Products : Analysis of herbal products has identified the coexistence of 5-fluoro AB-PINACA with other dubious drugs, which is important for understanding the complex nature of these products and their potential risks (Wurita et al., 2014).
Postmortem Analysis
- Postmortem Distribution : Research into postmortem distribution of compounds like 5-fluoro AB-PINACA provides valuable information for forensic toxicology, helping to understand the presence and concentration of these substances in different tissues after death (Hasegawa et al., 2014).
Propiedades
Nombre del producto |
5-fluoro AB-PINACA N-(4-hydroxypentyl) metabolite |
|---|---|
Fórmula molecular |
C18H25FN4O3 |
Peso molecular |
364.4 |
Nombre IUPAC |
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoro-4-hydroxypentyl)indazole-3-carboxamide |
InChI |
InChI=1S/C18H25FN4O3/c1-11(2)15(17(20)25)21-18(26)16-13-7-3-4-8-14(13)23(22-16)9-5-6-12(24)10-19/h3-4,7-8,11-12,15,24H,5-6,9-10H2,1-2H3,(H2,20,25)(H,21,26) |
Clave InChI |
IEYDKWLGOBQFKU-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCC(CF)O |
Sinónimos |
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoro-4-hydroxypentyl)-1H-indazole-3-carboxamide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



